

Physical and chemical properties of 1-(2,2-Dimethoxyethyl)-2-nitrobenzene

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Compound of Interest

1-(2,2-Dimethoxyethyl)-2nitrobenzene

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An In-depth Technical Guide to 1-(2,2-Dimethoxyethyl)-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited experimental data is publicly available for **1-(2,2-Dimethoxyethyl)-2-nitrobenzene**. This guide compiles the available information and provides data from related compounds for reference. All data presented for compounds other than **1-(2,2-Dimethoxyethyl)-2-nitrobenzene** should be considered as estimations and not as experimentally determined values for the target compound.

Introduction

1-(2,2-Dimethoxyethyl)-2-nitrobenzene, also known as ortho-nitrophenylacetaldehyde dimethyl acetal, is an organic compound with the chemical formula C₁₀H₁₃NO₄. Its structure features a nitro group and a dimethoxyethyl group attached to a benzene ring in an ortho configuration. This compound is of interest to researchers in organic synthesis and medicinal chemistry as a potential intermediate or building block for more complex molecules. The presence of both a nitroaromatic system and a protected aldehyde functionality (acetal) offers a range of possibilities for chemical transformations.

Physicochemical Properties



There is a notable absence of experimentally determined physical and chemical properties for **1-(2,2-Dimethoxyethyl)-2-nitrobenzene** in publicly accessible literature. The following tables provide basic identifiers for the target compound and a compilation of experimental and predicted data for structurally related compounds to offer a comparative perspective.

Compound Identification

Property	Value	Source
CAS Number	79844-33-0	[1]
Molecular Formula	C10H13NO4	[1]
Molecular Weight	211.21 g/mol	[1]
IUPAC Name	1-(2,2-Dimethoxyethyl)-2- nitrobenzene	-
Synonyms	o-Nitrophenylacetaldehyde dimethyl acetal	-

Predicted and Comparative Physical Properties

No experimental data for the target compound was found. The table below presents predicted data for a closely related compound and experimental data for a precursor.

Property	1-(2,2-Dimethoxyethyl)-4,5- dimethyl-2-nitrobenzene (Predicted)	Phenylacetaldehyde dimethyl acetal (Experimental)
Boiling Point	322.9 ± 37.0 °C	219-221 °C at 754 mmHg
Density	1.124 ± 0.06 g/cm ³	1.004 g/mL at 25 °C
Refractive Index	-	n20/D 1.493

Source for 1-(2,2-dimethoxyethyl)-4,5-dimethyl-2-nitrobenzene data:[2]. Source for Phenylacetaldehyde dimethyl acetal data:[3].

Chemical Properties and Reactivity



The reactivity of **1-(2,2-Dimethoxyethyl)-2-nitrobenzene** is dictated by its two primary functional groups: the nitroaromatic ring and the dimethyl acetal.[4]

- Nitroaromatic Group: The nitro group is strongly electron-withdrawing, which deactivates the
 benzene ring towards electrophilic aromatic substitution and directs incoming electrophiles to
 the meta-position.[4] Conversely, it activates the ring for nucleophilic aromatic substitution.
 The nitro group can be readily reduced to an amino group, providing a key transformation for
 the synthesis of anilines.[4]
- Dimethyl Acetal Group: The dimethyl acetal serves as a protecting group for the aldehyde functionality.[4] Acetals are stable under neutral to strongly basic conditions but are readily hydrolyzed back to the corresponding aldehyde in the presence of aqueous acid.[5][6] This allows for the unmasking of the aldehyde at a desired stage in a synthetic sequence.

Experimental Protocols

No specific experimental protocols for the synthesis or analysis of **1-(2,2-Dimethoxyethyl)-2-nitrobenzene** were found in the searched literature. The following are generalized or analogous protocols that may be adapted.

Synthesis

A plausible synthetic route to **1-(2,2-Dimethoxyethyl)-2-nitrobenzene** is the nitration of (2,2-dimethoxyethyl)benzene. A general procedure for the nitration of an activated benzene ring is as follows:

Analogous Synthesis: Nitration of an Aromatic Compound

- Preparation of Nitrating Mixture: A mixture of concentrated nitric acid and concentrated sulfuric acid (mixed acid) is carefully prepared by slowly adding nitric acid to sulfuric acid while cooling in an ice bath.
- Reaction: The starting material, (2,2-dimethoxyethyl)benzene, is dissolved in a suitable solvent (e.g., dichloromethane) and cooled in an ice bath. The cold mixed acid is then added dropwise to the solution with vigorous stirring, maintaining a low temperature (typically 0-10 °C).



- Quenching: After the reaction is complete (monitored by TLC), the reaction mixture is poured onto crushed ice.
- Work-up: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent. The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine, and then dried over an anhydrous salt (e.g., Na₂SO₄).
- Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired ortho and para isomers.

This is a generalized protocol and would require optimization for the specific substrate.

Analytical Methods

Nitroaromatic compounds are typically analyzed using chromatographic techniques.

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and semi-volatile nitroaromatic compounds.
- High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a common method for the analysis of nitroaromatics, particularly for less volatile compounds or for monitoring reaction progress.

Spectroscopic Data

No experimental spectra for **1-(2,2-Dimethoxyethyl)-2-nitrobenzene** are available. The following describes the expected spectral characteristics based on the functional groups present and data from related compounds.

¹H NMR Spectroscopy

Based on the structure and data for similar compounds, the expected proton NMR signals are:

- Aromatic Protons: Signals in the range of 7.0-8.5 ppm. The ortho-substitution pattern will lead to a complex splitting pattern. For nitrobenzene, the ortho protons are the most deshielded.[7]
- Acetal Methine Proton (-CH(OCH₃)₂): A triplet around 4.5-5.0 ppm.



- Methylene Protons (-CH₂-): A doublet coupled to the acetal methine proton, likely in the range of 3.0-3.5 ppm.
- Methoxy Protons (-OCH₃): A singlet integrating to six protons, typically around 3.3-3.6 ppm.

¹³C NMR Spectroscopy

Expected carbon NMR signals include:

- Aromatic Carbons: Signals between 120-150 ppm. The carbon bearing the nitro group (ipso-carbon) will be significantly deshielded. For nitrobenzene, the ipso-carbon appears around 148 ppm.[7]
- Acetal Carbon (-CH(OCH₃)₂): A signal around 100-105 ppm.
- Methylene Carbon (-CH₂-): A signal in the range of 35-45 ppm.
- Methoxy Carbons (-OCH3): A signal around 50-55 ppm.

Infrared (IR) Spectroscopy

Characteristic IR absorption bands are expected for the functional groups:

- Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.
- C-O (Acetal): Stretching vibrations in the region of 1050-1150 cm⁻¹.
- Aromatic C-H: Stretching vibrations above 3000 cm⁻¹.
- Aromatic C=C: Stretching vibrations in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak (M⁺) would be expected at m/z 211. Common fragmentation patterns would likely involve the loss of a methoxy group (-OCH₃) to give a fragment at m/z 180, and cleavage of the C-C bond between the methylene and the acetal carbon.

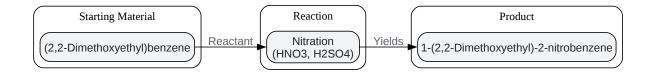


Safety and Handling

No specific Safety Data Sheet (SDS) for **1-(2,2-Dimethoxyethyl)-2-nitrobenzene** is available. The following are general safety precautions for handling nitroaromatic compounds.

Nitroaromatic compounds are often toxic and should be handled with appropriate care.[8][9] They can be harmful if inhaled, ingested, or absorbed through the skin. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10] Aromatic nitro compounds can be oxidizing agents and may react vigorously with reducing agents.[11] They may also be sensitive to light and heat.[11] Always consult the SDS for any chemical before use and follow established laboratory safety procedures.[10]

Visualizations Synthesis Workflow

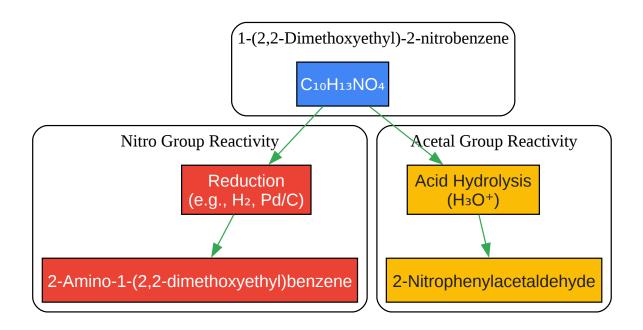


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Caption: A simplified workflow for the synthesis of 1-(2,2-Dimethoxyethyl)-2-nitrobenzene.

Reactivity of Functional Groups





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Caption: Key chemical transformations of the nitro and acetal functional groups.

Acetal Hydrolysis Mechanism



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Caption: Stepwise mechanism for the acid-catalyzed hydrolysis of an acetal to an aldehyde.

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